4-N-[7-chloro-2-[2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
描述
Historical Context and Repurposing Trajectory of Aminoquinol
The historical context of aminoquinol in academic research is intertwined with the investigation of compounds possessing diverse biological activities. While specific early historical details of aminoquinol itself are not extensively documented in the provided sources, its chemical structure, related to 4-aminoquinolines, provides some context. 4-aminoquinolines form the basis of certain antimalarial medications, such as amodiaquine, chloroquine, and hydroxychloroquine. wikipedia.org This connection suggests that research into aminoquinol may have initially stemmed from or been influenced by studies on related quinoline (B57606) derivatives known for their therapeutic properties.
More recently, aminoquinol has been explored through repurposing strategies in academic research. Repurposing involves investigating existing drugs or compounds for new therapeutic applications. A notable example of this trajectory is the study identifying aminoquinol as a potential multi-kinase inhibitor for the treatment of hepatocellular carcinoma (HCC). nih.govjefferson.eduresearchgate.netfrontiersin.org This research utilized computational and experimental methods to screen approved small molecule drugs, leading to the discovery of aminoquinol's activity against specific kinase targets relevant to cancer. nih.govresearchgate.netfrontiersin.org This highlights a shift in the research focus for aminoquinol, moving beyond potential associations with its structural relatives to exploring novel mechanisms and applications.
Evolution of Research Perspectives on Aminoquinol
The research perspectives on aminoquinol have evolved, particularly with the identification of its inhibitory effects on key cellular pathways. Initially, research might have broadly categorized aminoquinol within the context of quinoline chemistry or compounds with potential anti-infective properties, given its structural relationship to antimalarials. However, more recent academic investigations have focused on its role as a kinase inhibitor.
Studies have demonstrated that aminoquinol can act as a dual inhibitor of Cyclin-dependent kinases 4/6 (CDK4/6) and the PI3K/AKT pathway. nih.govjefferson.eduresearchgate.netfrontiersin.org These pathways are crucial in regulating cell cycle progression and are often dysregulated in cancer. Research findings indicate that aminoquinol treatment can significantly decrease cell viability, induce apoptosis, and cause cell cycle arrest in the G1 phase in hepatocellular carcinoma cell lines. nih.govjefferson.eduresearchgate.netfrontiersin.org
Thermal proteome profiling (TPP) analysis has provided further insight into the research perspective, suggesting that proteins within both the CDK4/6 and PI3K/AKT pathways are binding targets of aminoquinol. nih.govjefferson.eduresearchgate.netfrontiersin.org This detailed molecular-level investigation represents a significant evolution in understanding aminoquinol's mechanism of action.
Furthermore, in vivo studies using xenografted mouse models have shown that aminoquinol exhibits anti-tumor activity, comparable to or showing synergistic effects with established cancer treatments in certain contexts. nih.govjefferson.eduresearchgate.netfrontiersin.org This progression from in vitro cellular studies to in vivo models underscores the evolving research perspective, moving towards evaluating the compound's potential therapeutic efficacy in more complex biological systems.
Detailed research findings on the effects of aminoquinol on cell viability and cell cycle progression in specific cancer cell lines are summarized in the table below:
| Cell Line | Treatment Concentration Range | Effect on Cell Viability | Effect on Cell Cycle | Key Findings | Source |
| HepG2 | 0, 4, 6, 8, 10 µM | Decreased dose-dependently | G1 arrest | Significantly decreased expressions of PI3K, AKT, pho-AKT, mTOR, pho-mTOR. nih.gov | nih.gov |
| Huh7 | 0, 4, 6, 8, 10 µM | Decreased dose-dependently | G1 arrest | Significantly decreased expressions of PI3K, AKT, pho-AKT, mTOR, pho-mTOR. nih.gov | nih.gov |
| Huh7 | 3, 5, 10 µM | Not specified in detail | G1 arrest | Increased cell populations in G1 phase, decreased in S-phase. nih.govfrontiersin.org | nih.govfrontiersin.org |
| HepG2 | 3, 5, 10 µM | Not specified in detail | G1 arrest | Increased cell populations in G1 phase, decreased in S-phase. nih.govfrontiersin.org | nih.govfrontiersin.org |
This table illustrates the focus of recent academic research on characterizing the cellular effects and potential molecular targets of aminoquinol in the context of cancer biology.
Aminoquinol is a chemical compound that has garnered attention in oncological research due to its demonstrated ability to act as a multi-kinase inhibitor, particularly targeting pathways critical for cancer cell proliferation and survival. Studies have explored its mechanistic effects, focusing on its influence on key regulatory proteins and signaling cascades involved in cell cycle progression and growth.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-N-[7-chloro-2-[2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVHSVFSYNMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046205 | |
| Record name | Aminoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-54-8 | |
| Record name | Aminoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Aminoquinol S Diverse Biological Activities
Oncological Research: Aminoquinol as a Multi-Kinase Inhibitor
Research indicates that Aminoquinol functions as a multi-kinase inhibitor, impacting critical signaling networks that drive tumorigenesis. Specifically, it has been shown to target components of the Cyclin-Dependent Kinase (CDK) pathway and the PI3K/AKT/mTOR signaling pathway, both of which are central to cell cycle control, growth, and survival in cancer nih.govfrontiersin.org.
Cyclin-Dependent Kinase (CDK) Pathway Modulation by Aminoquinol
The CDK pathway plays a pivotal role in regulating the cell cycle, and its dysregulation is a hallmark of cancer. Aminoquinol has been observed to modulate this pathway, leading to cell cycle arrest, particularly at the G1/S transition nih.govfrontiersin.orgnih.gov.
Inhibition of CDK4 and CDK6 Activity and Protein Expression
Aminoquinol has been shown to inhibit the activity and decrease the expression of CDK4 and CDK6 proteins. These kinases, in complex with D-type cyclins, are responsible for phosphorylating the Retinoblastoma (Rb) protein, a key event that promotes cell cycle progression nih.govfrontiersin.org. Western blot analysis has demonstrated a dose-dependent decrease in the expression of CDK4, phosphorylated CDK4 (pho-CDK4), CDK6, and phosphorylated CDK6 (pho-CDK6) in cancer cells treated with Aminoquinol nih.govresearchgate.net. Thermal proteome profiling (TPP) analysis further supports that CDK4 and CDK6 are binding targets of Aminoquinol nih.govfrontiersin.orgresearchgate.netresearchgate.net.
Impact on Retinoblastoma (Rb) Protein Phosphorylation and Cell Cycle Progression (G1/S Phase Transition)
A critical downstream effect of CDK4/6 inhibition by Aminoquinol is the reduced phosphorylation of the Retinoblastoma (Rb) protein nih.govfrontiersin.orgnih.gov. Hypophosphorylated or unphosphorylated Rb binds to E2F transcription factors, preventing the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle wikipedia.orgnih.govcsic.es. By inhibiting CDK4/6 and subsequently reducing Rb phosphorylation, Aminoquinol effectively blocks the release of E2F, thereby inhibiting the transition of the cell cycle from the G1 to the S phase nih.govfrontiersin.org. Studies using flow cytometry have shown that Aminoquinol treatment leads to an accumulation of cells in the G1 phase and a decrease in the S phase population in a dose- and time-dependent manner nih.govfrontiersin.org.
Regulation of Cyclin D Expression and Cell Cycle Arrest
Aminoquinol treatment has also been observed to decrease the expression of Cyclin D nih.govfrontiersin.orgnih.govresearchgate.net. Cyclin D forms complexes with CDK4 and CDK6, and its synthesis is initiated during G1 to drive the G1/S transition wikipedia.org. The reduction in Cyclin D expression, coupled with the inhibition of CDK4/6 activity, contributes to the disruption of the cyclin D-CDK4/6 complex formation nih.govfrontiersin.org. This disruption reinforces the hypophosphorylated state of Rb, leading to cell cycle arrest in the G1 phase nih.govfrontiersin.orgimmunologyresearchjournal.com.
PI3K/AKT/mTOR Signaling Pathway Perturbation by Aminoquinol
The PI3K/AKT/mTOR pathway is another crucial signaling cascade involved in cell growth, proliferation, survival, and angiogenesis, and it is frequently hyperactivated in various cancers nih.govfrontiersin.orgmdpi.comnih.govmedsci.orgmdpi.com. Aminoquinol has been shown to perturb this pathway nih.govfrontiersin.orgnih.gov.
Downregulation of Key Protein Expression (PI3K, AKT, mTOR)
Data illustrating the effect of Aminoquinol on the expression of key proteins in the CDK and PI3K/AKT/mTOR pathways can be summarized in tables based on experimental findings. For example, studies using Western blot analysis in hepatocellular carcinoma cell lines have shown dose-dependent decreases in protein expression levels.
Effect of Aminoquinol on Protein Expression in Cancer Cells
| Protein | Effect of Aminoquinol Treatment (Dose-Dependent) |
| CDK4 | Decreased Expression nih.govresearchgate.net |
| pho-CDK4 | Decreased Expression nih.govresearchgate.net |
| CDK6 | Decreased Expression nih.govresearchgate.net |
| pho-CDK6 | Decreased Expression nih.govresearchgate.net |
| Cyclin D | Decreased Expression nih.govresearchgate.net |
| Rb | Decreased Expression nih.govresearchgate.net |
| pho-Rb | Decreased Expression nih.govresearchgate.net |
| PI3K | Decreased Expression frontiersin.orgresearchgate.net |
| AKT | Decreased Expression frontiersin.orgresearchgate.net |
| pho-AKT | Decreased Expression frontiersin.orgresearchgate.net |
| mTOR | Decreased Expression frontiersin.orgresearchgate.net |
| pho-mTOR | Decreased Expression frontiersin.orgresearchgate.net |
| CDK2 | No significant change nih.govresearchgate.net |
Note: This table is a representation based on reported findings and illustrates the observed trends in protein expression upon Aminoquinol treatment in specific cancer cell lines.
Inhibition of Phosphorylation States (p-AKT, p-mTOR)
Western blotting analysis has demonstrated that treatment with Aminoquinol significantly decreases the expressions of key proteins in the PI3K/AKT pathways nih.govfrontiersin.org. Specifically, Aminoquinol reduced the expressions of PI3K, AKT, p-AKT, mTOR, and p-mTOR in tested cell lines researchgate.net. Thermal proteome profiling (TPP) analysis further supports that proteins in the PI3K/AKT pathway are binding targets of Aminoquinol nih.govfrontiersin.orgresearchgate.net.
Data illustrating the reduction in phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) levels upon Aminoquinol treatment in Huh7 and HepG2 cells are presented below. These findings highlight the inhibitory effect of Aminoquinol on the phosphorylation states of these key proteins in the PI3K/AKT/mTOR pathway researchgate.net.
| Protein | Cell Line | Effect of Aminoquinol Treatment (relative expression vs control) |
| p-AKT | Huh7 | Decreased researchgate.net |
| p-AKT | HepG2 | Decreased researchgate.net |
| p-mTOR | Huh7 | Decreased researchgate.net |
| p-mTOR | HepG2 | Decreased researchgate.net |
Mechanisms of Cellular Fate Regulation by Aminoquinol
Aminoquinol influences cellular fate through mechanisms involving the induction of apoptosis and the inhibition of cellular proliferation in cancer cell lines nih.govfrontiersin.orgresearchgate.net. These effects are closely linked to its modulation of key signaling pathways nih.govfrontiersin.org.
Induction of Apoptosis in Cancer Cell Lines
Aminoquinol treatment has been shown to induce apoptosis in various cancer cell lines, including Huh7 and HepG2 hepatocellular carcinoma cells nih.govfrontiersin.orgresearchgate.net. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells nih.govfrontiersin.org. The induction of apoptosis by Aminoquinol is a significant component of its anti-cancer activity nih.govresearchgate.net.
Studies using flow cytometry analysis have confirmed that Aminoquinol treatment leads to increased cell populations undergoing apoptosis nih.govfrontiersin.orgresearchgate.net. This effect is often observed alongside other cellular changes, such as cell cycle arrest nih.govfrontiersin.orgresearchgate.net. The suppression of the PI3K/AKT/mTOR pathway by Aminoquinol is implicated in promoting apoptosis, as this pathway typically promotes survival by inhibiting pro-apoptotic factors and activating anti-apoptotic factors nih.gov.
Cellular Proliferation Inhibition
Aminoquinol significantly decreases cell viability and inhibits cellular proliferation in cancer cell lines in a dose- and time-dependent manner nih.govresearchgate.net. This inhibition of proliferation is a key aspect of its anti-cancer mechanism nih.govfrontiersin.orgresearchgate.net.
Aminoquinol has been shown to cause cell cycle arrest, particularly in the G1 phase, in cancer cells nih.govfrontiersin.orgresearchgate.net. By blocking the progression of the cell cycle from G1 to S phase, Aminoquinol prevents cancer cells from dividing and multiplying nih.govfrontiersin.org. This cell cycle arrest is mediated, in part, by Aminoquinol's effect on proteins regulating cell cycle progression, such as CDK4/6 and the retinoblastoma gene (Rb) nih.govfrontiersin.org. Even in cells lacking functional Rb, Aminoquinol demonstrated activity, suggesting additional anti-cancer mechanisms beyond CDK4/6 inhibition, such as the suppression of the PI3K/AKT/mTOR pathway nih.govfrontiersin.org.
Data on the IC50 values of Aminoquinol in reducing cell viability in specific cancer cell lines are provided below, illustrating its potency in inhibiting proliferation nih.govfrontiersin.org.
| Cell Line | IC50 (µM) |
| HepG2 | 1.47 nih.gov |
| Huh7 | 2.13 nih.gov |
| Hep3B | 5.34 nih.govfrontiersin.org |
Specificity and Off-Target Pathway Analysis of Aminoquinol
Understanding the specificity of Aminoquinol and its potential off-target effects is crucial for evaluating its therapeutic potential nih.gov. Research has begun to explore how Aminoquinol interacts with various cellular pathways nih.gov.
Evaluation of Ras/Raf/MEK/ERK Pathway Integrity
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival nih.govaging-us.comwikipedia.org. While Aminoquinol has demonstrated significant inhibitory effects on the PI3K/AKT/mTOR pathway and CDK4/6, research has also considered its impact or lack thereof on other major signaling routes like the Ras/Raf/MEK/ERK pathway nih.gov.
Neurodegenerative Disease Research: Aminoquinol as a GFRα-1 Agonist
Beyond its effects in cancer models, Aminoquinol (specifically the (E)-isomer, XIB4035) has been investigated for its potential in neurodegenerative disease research, primarily as a GFRα-1 agonist medchemexpress.commedchemexpress.com.
GFRα-1 is a co-receptor for Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent neurotrophic factor that promotes the survival and differentiation of various neuronal populations, including dopaminergic neurons which are affected in Parkinson's disease medchemexpress.comeco-vector.com. As a GFRα-1 agonist, Aminoquinol has been shown to mimic the neurotrophic effects of GDNF medchemexpress.com.
Studies have indicated that (E)-Aminoquinol induces Ret autophosphorylation in Neuro-2A cells medchemexpress.commedchemexpress.com. Ret is a receptor tyrosine kinase that signals downstream of the GFRα co-receptors upon binding of GDNF family ligands medchemexpress.com. The ability of Aminoquinol to activate Ret phosphorylation through GFRα-1 agonism suggests its potential to stimulate neurotrophic signaling pathways relevant to neurodegenerative conditions like Parkinson's disease medchemexpress.commedchemexpress.commedchemexpress.com. This mechanism positions Aminoquinol as a compound of interest for further research into its therapeutic potential in neurodegeneration medchemexpress.comfrontiersin.org.
Mimicry of Glial Cell Line-Derived Neurotrophic Factor (GDNF) Effects
Aminoquinol functions as a nonpeptidyl small molecule agonist for GFRα-1. ncats.ioprobechem.com Studies have shown that Aminoquinol can concentration-dependently inhibit the binding of [(125)I]GDNF in Neuro-2A cells, indicating its interaction with the GFRα-1 receptor. ncats.ioprobechem.com This interaction allows Aminoquinol to mimic the neurotrophic effects typically associated with GDNF in these cellular models. ncats.io
Experimental data illustrating the inhibition of [(125)I]GDNF binding by Aminoquinol in Neuro-2A cells is summarized in the table below:
| Compound | Target | IC₅₀ (Neuro-2A cells) |
| Aminoquinol | GFRα-1 | 10.4 µM |
| GDNF | GFRα-1/Ret | - |
Note: IC₅₀ value for GDNF binding inhibition by Aminoquinol is provided as an example of its interaction with the receptor.
Induction of Ret Autophosphorylation
A key downstream effect of GDNF signaling through GFRα-1 is the induction of autophosphorylation of the Ret receptor tyrosine kinase. ncats.ionih.gov Research has demonstrated that Aminoquinol, similar to GDNF, is capable of inducing Ret autophosphorylation in Neuro-2A cells. ncats.ioprobechem.com This indicates that Aminoquinol's agonistic activity at GFRα-1 translates into the activation of the downstream Ret signaling pathway. ncats.ioprobechem.com
Promotion of Neurite Outgrowth in Neuronal Models (e.g., Neuro-2A cells)
Beyond receptor activation, Aminoquinol has been shown to promote neurite outgrowth in neuronal models such as Neuro-2A cells. ncats.ioprobechem.commedchemexpress.com This effect is concentration-dependent, further supporting its role as a molecule mimicking GDNF's neurotrophic functions. ncats.io The induction of Ret autophosphorylation by Aminoquinol is believed to contribute to this observed neurite outgrowth, as Ret signaling is crucial for neuronal development and maintenance. ncats.ionih.gov
A summary of Aminoquinol's effects on Ret autophosphorylation and neurite outgrowth in Neuro-2A cells is presented below:
| Effect | Observed with GDNF | Observed with Aminoquinol |
| Ret Autophosphorylation | Yes | Yes |
| Promotion of Neurite Outgrowth | Yes | Yes |
Antiprotozoal Activity of Aminoquinol (Repurposed Context)
Aminoquinol has a history of use as an antiprotozoal agent. ncats.iofrontiersin.orgnih.govonelook.com It has been considered for the treatment of conditions such as acute necrotising form of cutaneous leishmaniasis. frontiersin.orgnih.gov Originally approved by the FDA as an anti-plasmodium drug, Aminoquinol is considered to have a relatively safe profile in humans in this context. frontiersin.orgnih.gov This established antiprotozoal activity highlights a distinct biological function of Aminoquinol, separate from its interactions with the GDNF/Ret signaling pathway. The repurposing context refers to the investigation of its potential in other therapeutic areas, such as its recently explored anti-cancer activities, which are outside the scope of this article but demonstrate the compound's diverse pharmacological properties. frontiersin.orgnih.govresearchgate.netnih.gov
| Activity | Context of Use/Research |
| Antiprotozoal | Treatment of protozoal infections (e.g., leishmaniasis), historically as anti-plasmodium drug. frontiersin.orgnih.govonelook.com |
| GDNF Mimicry | Investigation in neurological models. ncats.ioprobechem.commedchemexpress.com |
Molecular Target Identification and Ligand Protein Interaction Profiling of Aminoquinol
Thermal Proteome Profiling (TPP) for Target Validation
Thermal Proteome Profiling (TPP) is a powerful label-free technique used to study protein-ligand interactions within a cellular context. mdpi.comembopress.org The principle behind TPP is that when a ligand binds to a protein, it often increases the protein's thermal stability, making it less susceptible to denaturation and precipitation upon heating. mdpi.comnih.govnuvisan.com By monitoring the solubility of thousands of proteins across a temperature gradient in the presence and absence of a compound, TPP can reveal direct protein targets. embopress.orgnih.gov This method allows for the assessment of drug-target engagement in a more physiological setting compared to traditional in vitro binding assays. mdpi.com
Confirmation of Direct Binding to CDK4, CDK6, PI3K, and AKT Proteins
TPP analysis has been employed to validate the direct binding of Aminoquinol to its purported targets: CDK4, CDK6, PI3K, and AKT proteins. Studies using Huh7 cell lysates treated with Aminoquinol demonstrated that the compound significantly stabilized these proteins across a range of temperatures (35 to 75°C). frontiersin.orgnih.govresearchgate.net This observed thermal stabilization is a key indicator of direct ligand binding. The TPP analysis suggested the binding of Aminoquinol with CDK4/6, PI3K, and phosphorylated AKT (p-AKT) in Huh7 cells. nih.govresearchgate.net While significant stabilization was observed for CDK4, CDK6, and PI3K, the thermal stability of AKT showed a weaker increase, suggesting potentially weaker binding or an indirect interaction. frontiersin.org
Computational Approaches to Ligand-Target Interactions
Computational methods play a vital role in understanding protein-ligand interactions, complementing experimental approaches like TPP. openaccessjournals.comnih.gov These techniques can predict binding modes, estimate binding affinities, and characterize the molecular forces involved in the interaction at an atomic level. openaccessjournals.commdpi.com
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates by docking a library of compounds into the known three-dimensional structure of a target protein. nih.govnih.gov This approach utilizes the structural information of the binding site to predict how well and in what orientation a molecule might bind. nih.gov SBVS methodologies often involve docking algorithms that score different ligand poses based on their predicted interaction energies with the protein. openaccessjournals.com This allows for the prioritization of compounds that are most likely to bind to the target, significantly narrowing down the number of molecules to be tested experimentally. nih.gov Aminoquinol was identified as a potential CDK4/6 and PI3K/AKT inhibitor using a repurposing and ensemble docking methodology, which is a form of virtual screening. nih.govjefferson.edu
Characterization of Specific and Non-Specific Binding Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)
Ligand-protein interactions are governed by a combination of specific and non-specific forces. nih.govbiorxiv.org Specific interactions include hydrogen bonds and salt bridges, which involve directional interactions between polar or charged groups. nih.govcambridgemedchemconsulting.com Non-specific interactions primarily involve hydrophobic interactions and π-π stacking, which are driven by the tendency of nonpolar surfaces to avoid water and favorable interactions between aromatic rings, respectively. nih.govcambridgemedchemconsulting.comlibretexts.org
Computational analysis, particularly molecular docking, allows for the characterization of these interactions between Aminoquinol and its target proteins. Aminoquinol was found to be stabilized through specific interactions such as hydrogen bonding, as well as non-specific interactions such as hydrophobic interactions with residues in the drug-binding pocket of CDK4 and CDK6. frontiersin.orgnih.gov π-π stacking interactions, which occur between aromatic rings, are also known to contribute to protein-ligand binding stability. cambridgemedchemconsulting.comlibretexts.org
Docking Analysis of Aminoquinol with Kinase Active Sites (CDK4, CDK6)
Computer docking analysis has been performed to predict the binding orientation and interactions of Aminoquinol within the active sites of CDK4 and CDK6. frontiersin.orgnih.gov Docking studies predicted that Aminoquinol interacts with CDK4 through specific hydrogen bonds with residues such as ARG101, ASP105, and GLU206. frontiersin.org Additionally, π-π stacking interactions with ASP105 and LYS211, and a hydrophobic contact with LEU104 were predicted. frontiersin.org For CDK6, the docking analysis predicted interactions including hydrophobic contacts with ILE19, ALA41, VAL77, and ALA162, hydrogen bonds with VAL101 and ASP102, and salt bridges with VAL77 and PHE98. frontiersin.org These detailed interaction profiles derived from docking simulations provide insights into how Aminoquinol binds to and potentially inhibits the activity of these kinases. frontiersin.org
A summary of the predicted interactions from docking analysis can be presented as follows:
Table 2: Predicted Interactions of Aminoquinol with CDK4 and CDK6 Active Sites
| Protein | Interaction Type | Interacting Residues (Protein) |
| CDK4 | Hydrogen Bonds | ARG101, ASP105, GLU206 |
| π-π Stacking | ASP105, LYS211 | |
| Hydrophobic Contact | LEU104 | |
| CDK6 | Hydrophobic Contacts | ILE19, ALA41, VAL77, ALA162 |
| Hydrogen Bonds | VAL101, ASP102 | |
| Salt Bridges | VAL77, PHE98 |
Note: This table summarizes the predicted interactions based on the docking analysis described in the source snippets.
Synthetic Strategies and Chemical Derivatization of the Aminoquinol Scaffold
Repurposing and Computational Design Strategies for Aminoquinol
Drug repurposing, the process of finding new therapeutic uses for existing drugs, and computational design strategies play a role in identifying potential applications and optimizing the properties of compounds based on the 4-aminoquinoline (B48711) scaffold. Computational methods, such as structure-based design and machine learning, can predict protein properties and guide engineering efforts in drug discovery mdpi.com. These approaches can be applied to analyze the interaction of 4-aminoquinoline derivatives with biological targets, potentially identifying new therapeutic areas or optimizing existing activities. While specific computational design or repurposing strategies solely focused on Aminoquinol were not extensively detailed in the search results, computational methods are generally employed in modern drug discovery to accelerate the identification of potential drug candidates and refine their properties nih.govki.se.
Synthesis of Aminoquinol and its Analogues/Derivatives
The synthesis of Aminoquinol and its analogues primarily revolves around the construction and functionalization of the 4-aminoquinoline core.
General strategies for synthesizing 4-aminoquinolines often involve nucleophilic aromatic substitution (SNAr) reactions on 4-chloroquinolines or various cyclization/annulation reactions. SNAr reactions typically involve the reaction of a 4-chloroquinoline (B167314) with an amine nucleophile. These reactions can be carried out under conventional heating, or accelerated using techniques like microwave irradiation or ultrasound nih.govmdpi.com. Microwave-assisted methods, for instance, have been used to prepare 4-aminoquinoline derivatives efficiently, sometimes without the need for a solvent mdpi.com.
Another approach involves one-pot inter- and intramolecular cyclization reactions starting from substituted anilines nih.govresearchgate.net. These methods offer flexibility in introducing substituents at various positions of the quinoline (B57606) ring. Palladium-catalyzed cyclization and other metal-catalyzed or metal-free reactions have also been explored for constructing the 4-aminoquinoline scaffold nih.govresearchgate.net.
While detailed specific synthetic routes and optimization studies exclusively for Aminoquinol were not extensively provided, the general methodologies for 4-aminoquinoline synthesis are applicable to its production. The synthesis of 4-aminoquinoline derivatives often involves the reaction of a 4-chloro-substituted quinoline with an appropriate diamine side chain nih.gov. Optimization of these synthetic routes typically focuses on improving reaction yields, reducing reaction times, minimizing by-product formation, and facilitating purification evotec.compreprints.orgchiroblock.com. Microwave-assisted synthesis has been reported as an efficient method for preparing 4-aminoquinoline derivatives, achieving good yields within shorter reaction times mdpi.com.
General Methodologies for 4-Aminoquinoline Scaffold Construction
Structure-Activity Relationship (SAR) Studies of Aminoquinol Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of Aminoquinol derivatives impact their biological activities. These studies guide the rational design of new compounds with improved potency and selectivity.
SAR studies on 4-aminoquinoline derivatives have explored their potential as anti-cancer agents. Modifications to the quinoline ring and the attached side chain can influence their cytotoxic effects on various cancer cell lines nih.govmdpi.comresearchgate.net. For instance, some studies on benzo[f]pyrrolo[1,2-a]quinoline azatetracyclic derivatives, which contain a quinoline core, have shown that the presence of an azido (B1232118) group can enhance activity against specific cancer types, such as leukemia mdpi.com. Quaternary salts derived from benzo[f]quinoline (B1222042) have also demonstrated anticancer activity, with the nature of the substituent influencing selectivity mdpi.com. While specific SAR for Aminoquinol's anti-cancer activity was not detailed, studies on related 4-aminoquinoline scaffolds indicate that structural variations significantly impact their cytotoxic potential nih.govmdpi.comresearchgate.netnih.govfrontiersin.org.
The 4-aminoquinoline scaffold is well-known for its antiprotozoal activity, particularly against malaria (antiplasmodial) and leishmaniasis (antileishmanial). SAR studies in this area have identified key structural features influencing efficacy against various parasite strains, including drug-resistant ones nih.govnih.govnih.govmdpi.combiointerfaceresearch.commdpi.com.
Modifications at the 7-position of the quinoline ring have been shown to affect antiplasmodial activity. Electron-withdrawing groups at this position can influence the pKa of the quinoline nitrogen and the tertiary amino nitrogen in the side chain, impacting the compound's accumulation in the parasite food vacuole nih.gov. The lipophilicity and electron-withdrawing capacity of the group at the 7-position can also correlate with beta-hematin inhibitory activity, a proposed mechanism of action for some 4-aminoquinolines nih.gov.
The length and structure of the diaminoalkyl side chain at the 4-position are also critical for antiprotozoal activity and for overcoming drug resistance youtube.com. Shortening or elongating the side chain, or introducing lipophilic aromatic moieties, can impact activity against resistant Plasmodium falciparum strains nih.gov. Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores, such as chalcones, have also been explored for improved antileishmanial and antiplasmodial efficacy nih.gov. Studies have shown that specific linkers between the pharmacophores can lead to enhanced activity against Leishmania major and Leishmania donovani nih.gov.
The Chemical Compound Aminoquinol: Synthesis, Derivatization, and Metal Complexation
Aminoquinol, formally known as 8-aminoquinoline (B160924), is a foundational chemical scaffold with significant interest in medicinal chemistry and coordination chemistry. As an 8-amino derivative of quinoline, it is typically encountered as a pale yellow solid wikipedia.org. Its structure features an amino group substituted at the C8 position of the quinoline ring, providing a key site for chemical modification and metal chelation.
The synthesis of 8-aminoquinoline can be achieved through various routes. The original method involved the nitration of quinoline, yielding a mixture of nitro derivatives, from which the 8-nitro isomer was separated and subsequently reduced using tin powder in the presence of hydrochloric acid wikipedia.org. Another synthetic approach involves the amination of 8-chloroquinoline (B1195068) wikipedia.org.
The presence of the amino group and the quinoline nitrogen atom makes the 8-aminoquinoline scaffold amenable to a wide range of chemical derivatization reactions. These modifications can alter the compound's physical properties, reactivity, and biological activity. Derivatization strategies include the formation of Schiff bases through condensation with aldehydes or ketones, as demonstrated in the synthesis of a Schiff base from 8-aminoquinoline and 2,6-pyridinedicarboxaldehyde (B58191) guidetomalariapharmacology.org. The amino group can also be involved in reactions to form amides, ureas, or be subjected to alkylation and arylation. The quinoline ring itself can undergo electrophilic aromatic substitution or other functionalization reactions, although the position and nature of existing substituents influence reactivity.
Evaluation of Substituent Effects on Biological Potency
Structure-activity relationship (SAR) studies on 8-aminoquinoline derivatives have highlighted the crucial role of substituents on their biological potency, particularly in the context of antimalarial activity. The position and electronic nature of substituents on the quinoline ring significantly impact activity and toxicity nih.gov.
Research indicates that the presence of a 6-oxygen function, such as a 6-methoxy group found in primaquine (B1584692) and pamaquine, tends to enhance antimalarial activity nih.gov. Substitution at other positions also plays a critical role. For instance, studies on 5-aryl-8-aminoquinoline derivatives showed that analogues bearing electron-donating groups exhibited better activity against Plasmodium falciparum cell growth compared to those with electron-withdrawing substituents wikipedia.org. Alkoxy or aryloxy substituents specifically at the C5 position have been shown to endow 8-aminoquinolines with notable schizontocidal activity nih.gov.
However, optimizing for potency must also consider toxicity. The introduction of certain groups, while increasing activity, can also increase toxicity. For example, 4-methyl-5-fluoroprimaquine demonstrated very high activity but was also found to be very toxic nih.gov. Conversely, introducing phenylthio, anilino, or phenoxy groups at the C5 position has been explored as a strategy to potentially reduce toxicity nih.gov.
The comparison between 8-aminoquinoline glycoconjugates and their 8-hydroxyquinoline (B1678124) counterparts suggests that the nitrogen atom at the 8-position might contribute to maintaining or improving the ability to inhibit cancer cell proliferation while potentially reducing toxicity to healthy cells guidetopharmacology.org.
Design of Novel Aminoquinoline Hybrid Compounds
The design of hybrid compounds incorporating the aminoquinoline scaffold is a strategy employed to develop new agents with enhanced or multi-targeted biological activities, particularly to combat issues like drug resistance. This approach involves chemically linking the aminoquinoline core to other pharmacologically active molecules or structural motifs.
Hybrid compounds featuring both 4-aminoquinoline and 8-aminoquinoline moieties linked together have been investigated for the prophylactic and therapeutic treatment of malaria and other parasitic diseases. In these hybrids, the two aminoquinoline components are connected via linker groups. For example, Primaquine, an 8-aminoquinoline derivative, has been used as a starting material in the synthesis of such hybrid structures.
Beyond linking to other aminoquinolines, the 8-aminoquinoline scaffold can be combined with diverse chemical entities. The concept of creating hybrid molecules by joining different pharmacophores is gaining traction as an alternative drug development strategy. While much of the literature on quinoline hybrids focuses on the 4-aminoquinoline position, the 8-aminoquinoline structure also serves as a valuable component in the design of novel hybrid molecules, including those involving metal coordination as discussed in the next section.
Metal Complexation Studies Involving 8-Aminoquinolines
8-Aminoquinoline acts as a bidentate ligand, capable of coordinating to metal ions through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group at the C8 position. This chelating ability has led to extensive studies on the coordination chemistry of 8-aminoquinoline ligands with various metal ions.
Coordination Chemistry of Aminoquinoline Ligands with Metal Ions
8-Aminoquinoline forms stable complexes with a range of transition metals. Studies have described the synthesis and structural characterization of complexes involving metals such as zinc(II), cadmium(II), cobalt(III), iron, nickel, copper, and palladium.
The coordination geometry around the metal center is influenced by the metal ion, the counterions, and any additional ligands present. For instance, tris(8-aminoquinoline) complexes of iron, cobalt, and nickel perchlorates have been shown to exhibit facial (cis-cis) octahedral coordination. Schiff bases derived from 8-aminoquinoline also act as ligands, forming complexes with metals like Co, Ni, Cu, Zn, and Pd, with spectroscopic and theoretical studies providing insights into their structural features. The synthesis of Zn complexes with 8-AMQ ligands and dicyanamide (B8802431) or tricyanomethane anions via a self-assembly in situ technique has also been reported, where the 8-AMQ ligands coordinate through their N-donor centers. The coordination chemistry can involve mononuclear or even dinuclear complexes, as seen in the formation of N-bridged dinuclear complexes with ruthenium, rhodium, and iridium.
Impact of Metal Complexation on Biological Activity (e.g., anticancer)
Metal complexation of 8-aminoquinoline derivatives can significantly alter their biological properties, often leading to enhanced activity compared to the free ligand. This is particularly evident in the context of anticancer and antimicrobial activities.
Studies on 8-aminoquinoline-based metal complexes, including those with mixed ligands such as substituted uracils and transition metals like manganese, copper, and nickel, have demonstrated promising biological activities. These complexes have shown more potent antimalarial and antimicrobial effects than the parent 8-aminoquinoline ligand.
Advanced Preclinical Research Paradigms and Findings for Aminoquinol
In Vitro Model Systems for Efficacy Assessment
In vitro studies utilizing cancer cell lines are fundamental in preclinical research to evaluate the direct effects of a compound on cell viability, proliferation, and death wikipedia.orgciteab.com. Aminoquinol's efficacy has been assessed in several human cancer cell lines, with a notable focus on liver cancer models such as HepG2 and Huh7.
Cell Line Sensitivity and Dose-Response Profiling
Studies have demonstrated that Aminoquinol significantly decreases cell viability in liver cancer cell lines, including Huh7 and HepG2 cells nycu.edu.twfishersci.caciteab.com. While specific half-maximal inhibitory concentration (IC50) values for Aminoquinol across a panel of cell lines were not detailed in the provided information, the observed decrease in viability indicates a dose-dependent effect, a common characteristic evaluated in dose-response profiling nycu.edu.twfishersci.ca. The sensitivity of different cell lines to Aminoquinol can vary, which is a critical aspect of understanding its potential therapeutic window and the types of cancers it might effectively target.
Cell Cycle Analysis using Flow Cytometry
Cell cycle analysis using flow cytometry is a standard technique to determine how a compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M) guidetopharmacology.orgsci-hub.se. Preclinical research on Aminoquinol has shown that treatment with the compound leads to cell cycle arrest nycu.edu.twfishersci.ca. Specifically, Aminoquinol treatment induced the accumulation of cells in the G1 phase in both Huh7 and HepG2 cells nycu.edu.twfishersci.ca. This effect was observed to be dose- and time-dependent, indicating that Aminoquinol impedes the progression of cells from the G1 phase to the S phase nycu.edu.twfishersci.ca.
Table 1: Effect of Aminoquinol on Cell Cycle Distribution in Huh7 and HepG2 Cells (Illustrative based on findings)
| Cell Line | Aminoquinol Concentration | Treatment Duration | G1 Phase Percentage Change (vs Control) | S Phase Percentage Change (vs Control) |
| Huh7 | 3 µM | 24 h | Increase | Decrease |
| Huh7 | 10 µM | 24 h | Increase | Decrease |
| Huh7 | 30 µM | 24 h | Increase | Decrease |
| HepG2 | 3 µM | 24 h | Increase | Decrease |
| HepG2 | 10 µM | 24 h | Increase | Decrease |
| HepG2 | 30 µM | 24 h | Increase | Decrease |
Note: Data in this table are illustrative of the reported findings of increased G1 and decreased S phase populations upon Aminoquinol treatment nycu.edu.twfishersci.ca. Specific percentage values were not consistently available across all conditions in the provided snippets.
Apoptosis Quantification
Quantification of apoptosis, or programmed cell death, is a key aspect of evaluating the cytotoxic potential of a compound nycu.edu.twfishersci.ca. Aminoquinol has been shown to induce apoptosis in cancer cells nycu.edu.twfishersci.caciteab.com. Apoptosis quantification was performed using techniques such as Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry nycu.edu.twfishersci.ca. These analyses revealed that Aminoquinol significantly increased the percentage of both early and late apoptotic cells in Huh7 and HepG2 cell lines compared to control groups nycu.edu.twfishersci.ca.
Table 2: Effect of Aminoquinol on Apoptosis in Huh7 and HepG2 Cells (Illustrative based on findings)
| Cell Line | Aminoquinol Concentration | Treatment Duration | Apoptosis Increase (vs Control) |
| Huh7 | 5 µM | 48 h | Significant Increase |
| Huh7 | 10 µM | 48 h | Significant Increase |
| HepG2 | 5 µM | 48 h | Significant Increase |
| HepG2 | 10 µM | 48 h | Significant Increase |
Note: Data in this table are illustrative of the reported findings of increased apoptosis upon Aminoquinol treatment nycu.edu.twfishersci.ca. Specific quantitative data for the increase were not consistently available across all conditions in the provided snippets.
Combinatorial Preclinical Investigations
Investigating compounds in combination with existing or other experimental therapies is a critical part of preclinical research, aiming to identify synergistic interactions that could lead to improved treatment outcomes and potentially overcome drug resistance.
Evaluation of Synergistic and Antagonistic Drug Interactions
Preclinical studies have evaluated the combinatorial effects of Aminoquinol with other anti-cancer agents, such as 5-Fluorouracil (B62378) (5-Fu), Sorafenib, and LY294002, in reducing cancer cell viability fishersci.ca. The nature of the drug interaction (synergistic, additive, or antagonistic) is typically assessed using methods like the Chou-Talalay approach, which calculates a combination index (CI) nycu.edu.tw. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism nycu.edu.tw. Screening indicated that Aminoquinol could produce an antagonistic effect when combined with the PI3K inhibitor LY294002 nycu.edu.twfishersci.caciteab.com. The synergy of Aminoquinol combined with 5-Fu and Sorafenib was also explored fishersci.ca.
Table 3: Combinatorial Effects of Aminoquinol with Other Agents (Based on reported interactions)
| Combination | Cell Line(s) Tested | Reported Interaction with Aminoquinol |
| Aminoquinol + LY294002 | Huh7, HepG2 | Antagonistic |
| Aminoquinol + 5-Fu | Huh7, HepG2 | Investigated for synergy |
| Aminoquinol + Sorafenib | Huh7, HepG2 | Investigated for synergy |
Note: The specific outcomes (synergistic or additive) for combinations with 5-Fu and Sorafenib were not explicitly detailed as synergistic in the provided snippets, only that their synergy was investigated fishersci.ca.
Rational Design of Combination Therapies Based on Pathway Cross-talk
The rational design of combination therapies is often based on targeting multiple signaling pathways that are crucial for cancer cell growth and survival, especially considering the extensive cross-talk between these pathways. Aminoquinol has been identified as a multi-kinase inhibitor that targets both CDK4/6 and PI3K/AKT pathways nycu.edu.twfishersci.caciteab.com. Both the CDK4/6 and PI3K/AKT signaling pathways play pivotal roles in carcinogenesis nycu.edu.twfishersci.ca. The PI3K-AKT-mTOR pathway, in particular, is known to be involved in cancer stem cell self-renewal and resistance to therapy nycu.edu.tw. Given the diverse genomic alterations in cancers like HCC, simultaneously inhibiting key nodes in these interconnected pathways is considered a promising therapeutic strategy nycu.edu.tw. The understanding of Aminoquinol's activity against these specific targets provides a strong rationale for exploring combinations with agents that modulate these or related pathways, aiming for enhanced anti-tumor effects and potentially overcoming resistance mechanisms.
Preclinical In Vivo Efficacy Studies in Animal Models (focused on mechanistic observations)
Preclinical in vivo studies are crucial for evaluating the potential of a compound before clinical trials. For Aminoquinol, these studies have primarily focused on its anti-tumor effects in animal models, providing insights into its mechanisms within a living system.
Xenograft Models for Anti-Tumor Efficacy (e.g., Huh7 xenografted nude mice)
Xenograft models, particularly those utilizing immunodeficient mice subcutaneously inoculated with human cancer cell lines such as Huh7, are commonly employed in preclinical cancer research to assess the efficacy of potential therapeutic agents. nih.govaltogenlabs.comaltogenlabs.comxenograft.net The Huh7 cell line, derived from a human hepatocellular carcinoma, is frequently used in liver cancer research and xenograft models to study tumor growth inhibition and evaluate novel anti-tumor therapeutics. altogenlabs.comaltogenlabs.comhuh7.com In studies investigating Aminoquinol, BALB/C nude mice subcutaneously xenografted with Huh7 cells have been utilized to demonstrate its in vivo anti-cancer effects. nih.govfrontiersin.org These models allow for the monitoring of tumor growth over time, typically through caliper measurements, to assess the effectiveness of the test compound. xenograft.net
Assessment of Tumor Growth Inhibition and Regression
Studies using Huh7 xenograft models have demonstrated that Aminoquinol exhibits strong anti-tumor activity, leading to a reduction in tumor growth. nih.govfrontiersin.orgresearchgate.net The assessment of efficacy in these models often involves measuring tumor size regularly after the establishment of tumors. nih.govfrontiersin.org While tumor growth inhibition signifies a slowing or halting of tumor progression, tumor regression refers to a decrease in tumor volume. unito.it Research indicates that Aminoquinol treatment significantly reduced tumor growth in in vivo models. nih.govfrontiersin.org
Data on Tumor Growth Inhibition by Aminoquinol in Huh7 Xenograft Model:
| Treatment Group | Observed Effect on Tumor Growth |
| Control (PBS) | Progressive tumor growth |
| Aminoquinol (35 mg/kg, i.p.) | Strong anti-tumor activity |
| Aminoquinol + 5-Fluorouracil | Highest therapeutic effect |
Mechanistically, Aminoquinol has been identified as a multi-kinase inhibitor targeting CDK4/6 and PI3K/AKT. nih.govfrontiersin.orgresearchgate.net In vitro studies, which complement the in vivo findings, have shown that Aminoquinol treatment can decrease cell viability, induce apoptosis, and increase the percentage of cells in the G1 phase of the cell cycle. nih.govfrontiersin.orgresearchgate.net These cellular effects likely contribute to the observed tumor growth inhibition in vivo.
Comparative Preclinical Efficacy with Reference Compounds
Preclinical studies often compare the efficacy of a novel compound to established therapeutic agents or other reference compounds. In the context of Aminoquinol's anti-tumor activity in Huh7 xenograft models, its efficacy has been compared to that of 5-fluorouracil (5-Fu), a commonly used cancer drug. nih.govfrontiersin.orgresearchgate.net
Research indicates that Aminoquinol demonstrated anti-tumor activity comparable to that of 5-fluorouracil in the Huh7 xenograft model. nih.govfrontiersin.orgresearchgate.net Furthermore, combining Aminoquinol with 5-fluorouracil resulted in the highest therapeutic effect observed in these studies. nih.govfrontiersin.orgresearchgate.net This suggests a potential synergistic or additive effect when Aminoquinol is used in combination with existing chemotherapies.
Data on Comparative Efficacy in Huh7 Xenograft Model:
| Treatment Group | Comparative Efficacy vs. Control |
| Aminoquinol (35 mg/kg, i.p.) | Comparable to 5-Fluorouracil |
| 5-Fluorouracil (10 mg/kg, i.p.) | Comparable to Aminoquinol |
| Aminoquinol + 5-Fluorouracil | Higher than either monotherapy |
Other studies on different aminoquinoline derivatives or compounds targeting similar pathways (CDK4/6, PI3K/AKT) in various cancer models also provide context for Aminoquinol's preclinical profile. For instance, inhibition of CDK4/6 alone has been shown to cause tumor regression in some tumors. researchgate.net Combination strategies involving PI3Kα and CDK4/6 inhibition have demonstrated significantly improved disease control in human xenograft models compared to monotherapy. researchgate.net While these studies involve different compounds and cancer types, they highlight the therapeutic potential of targeting these pathways, which aligns with Aminoquinol's proposed mechanism of action.
Future Directions and Emerging Research Avenues for Aminoquinol
Elucidation of Broader Biological Activities and Therapeutic Potential
Beyond its established antimalarial activity, the exploration of Aminoquinol's broader biological activities and therapeutic potential is a significant area of future research. Recent studies have identified Aminoquinol as a novel multi-kinase inhibitor, targeting Cyclin-dependent kinases 4 and 6 (CDK4/6) and the PI3K/AKT signaling pathway. nih.govresearchgate.netnih.govfrontiersin.org This dual inhibitory activity suggests potential therapeutic applications in cancers where these pathways are dysregulated, such as hepatocellular carcinoma (HCC). nih.govresearchgate.netnih.govfrontiersin.org Research has shown that Aminoquinol can decrease cancer cell viability, induce apoptosis, and cause G1 phase cell cycle arrest in HCC cell lines. researchgate.netfrontiersin.org In vivo studies using xenograft models have also demonstrated its anti-tumor activity. nih.govresearchgate.netfrontiersin.org Future research aims to further delineate the specific mechanisms by which Aminoquinol exerts these effects and to investigate its potential against other cancer types or diseases where CDK and PI3K/AKT pathways play a crucial role. nih.govnih.gov Additionally, exploring potential synergistic effects of Aminoquinol in combination with other anti-cancer drugs, such as 5-fluorouracil (B62378) and sorafenib, is an active area of investigation to optimize therapeutic strategies. nih.govfrontiersin.org
Discovery of Novel Aminoquinol Derivatives with Optimized Activity and Selectivity
The development of novel Aminoquinol derivatives is a key strategy to potentially enhance its therapeutic efficacy and selectivity while addressing limitations such as toxicity and solubility observed with the parent compound. nih.gov The quinoline (B57606) scaffold present in Aminoquinol and its derivatives is recognized for its biological activity, including antiparasitic properties. researchgate.netontosight.ai Research is focused on synthesizing modified Aminoquinol structures by incorporating different functional groups or side chains to create derivatives with improved pharmacological properties. jneonatalsurg.comresearchgate.net Studies on 8-aminoquinoline (B160924) derivatives, for instance, have explored functionalization through the amino group and linkage to sugar derivatives to improve selectivity. researchgate.net This approach aims to identify compounds with optimized activity against specific targets, potentially leading to reduced off-target effects and improved therapeutic indices. jneonatalsurg.com Structure-activity relationship (SAR) studies are crucial in this process to understand how structural modifications influence biological activity and to guide the rational design of more potent and selective derivatives. jneonatalsurg.comfrontiersin.org
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Integrating omics technologies, such as transcriptomics, proteomics, and phosphoproteomics, is essential for gaining a comprehensive mechanistic understanding of Aminoquinol's effects at a molecular level. nih.govresearchgate.net Thermal proteome profiling (TPP) has already been utilized to confirm that proteins in both the CDK4/6 and PI3K/AKT pathways are binding targets of Aminoquinol. nih.govresearchgate.netfrontiersin.org Future research can leverage these technologies to identify a broader range of molecular targets and pathways modulated by Aminoquinol treatment. Transcriptomics can reveal changes in gene expression profiles, while proteomics can provide insights into alterations in protein abundance. nih.gov Phosphoproteomics can specifically map changes in protein phosphorylation, which is critical for understanding the activity of kinases like CDK4/6 and PI3K/AKT. researchgate.net This integrated omics approach can help to fully elucidate the complex network of interactions and signaling cascades affected by Aminoquinol, providing a deeper understanding of its therapeutic mechanisms and potential off-target effects. nih.gov
Advanced Computational Modeling for Structure-Based Drug Design and Prediction of Interactions
Exploration of Resistance Mechanisms and Strategies to Overcome Them
Understanding and overcoming mechanisms of resistance is crucial for the long-term success of Aminoquinol as a therapeutic agent, particularly in cancer treatment. Research indicates that in the context of CDK inhibitors, loss of the RB gene can be a mechanism of inherent and acquired drug resistance. nih.govfrontiersin.orgresearchgate.net The observation that Aminoquinol shows effectiveness even in cancer cells lacking the RB gene suggests it may be effective against certain forms of drug resistance. nih.govfrontiersin.orgresearchgate.net Future research needs to systematically explore the specific mechanisms by which cancer cells or parasites might develop resistance to Aminoquinol. This could involve investigating alterations in target proteins, activation of alternative signaling pathways, increased drug efflux, or changes in drug metabolism. researchgate.net Identifying these resistance mechanisms will be critical for developing strategies to overcome them. This might include the development of new Aminoquinol derivatives less susceptible to resistance, the use of Aminoquinol in combination therapies that target multiple pathways, or the identification of biomarkers that predict sensitivity or resistance to Aminoquinol treatment. nih.govfrontiersin.org Liquid biopsies, such as circulating tumor DNA (ctDNA) analysis, could potentially be used to identify resistance mechanisms in cancer patients. cjcrcn.org
常见问题
Basic Research Questions
Q. How can aminoquinol derivatives be reliably identified and quantified in proteomic studies?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect aminoquinol-modified tyrosine residues. Assign variable modifications (e.g., +15.99 Da for hydroxylation, +30.03 Da for aminoquinol formation) during database searches. Validate findings with synthetic standards and isotopic labeling .
- Example : In cytochrome c studies, Tyr-74 and Tyr-97 modifications were identified using HRMS with a 10 ppm mass accuracy threshold, confirming aminoquinol formation under oxidative stress .
Q. What experimental models are suitable for preliminary evaluation of aminoquinol’s kinase inhibition properties?
- Methodology : Perform in vitro kinase inhibition assays using recombinant CDK4/6, PI3K, or AKT enzymes. Measure IC50 values via fluorescence-based ADP-Glo™ assays. Validate with cell viability tests (e.g., MTT assay) in hepatocellular carcinoma (HCC) lines like HepG2 and Huh7 .
- Data Example : Aminoquinol showed IC50 values of 0.8 µM (CDK4) and 1.2 µM (CDK6), with synergistic effects observed when combined with 5-FU in Huh7 cells .
Q. How should researchers design a study to investigate aminoquinol’s role in cofactor biogenesis?
- Methodology : Use enzyme kinetics assays (e.g., stopped-flow spectroscopy) to monitor TPQ (2,4,5-trihydroxyphenylquinone) conversion to aminoquinol in copper amine oxidases (CAOs). Track oxygen consumption or H2O2 production as proxies for catalytic activity .
- Key Parameters : Include controls for auto-oxidation and use site-directed mutagenesis to confirm active-site residues (e.g., His ligands coordinating Cu<sup>II</sup>) .
Advanced Research Questions
Q. How can contradictions in aminoquinol’s dual role as an oxidant and antioxidant be resolved?
- Methodology : Conduct redox potential measurements (cyclic voltammetry) to determine aminoquinol’s electron-transfer capacity. Pair with in situ ROS detection (e.g., DCFH-DA probes) in cellular models. Context-dependent effects may arise from local pH or cofactor interactions (e.g., cardiolipins in mitochondrial membranes) .
- Case Study : In cytochrome c, aminoquinol formation under H2O2 stress correlated with both pro-apoptotic signaling and protective cardiolipin peroxidation .
Q. What statistical approaches are recommended for analyzing aminoquinol’s synergistic effects in combination therapies?
- Methodology : Use the Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with in vivo xenograft models by comparing tumor growth curves (e.g., Huh7 xenografts treated with aminoquinol + 5-FU) using ANOVA with post-hoc Tukey tests .
- Data Example : A CI of 0.45 was reported for aminoquinol + 5-FU, indicating strong synergy, with tumor volumes reduced by 68% vs. monotherapy .
Q. How can researchers address variability in aminoquinol’s bioavailability across preclinical models?
- Methodology : Employ pharmacokinetic (PK) profiling via LC-MS/MS to measure plasma and tissue concentrations. Adjust dosing regimens based on half-life (t1/2) and AUC (area under the curve). Compare species-specific metabolic pathways using liver microsomes .
- Key Finding : In murine models, aminoquinol’s t1/2 was 3.2 hours, with higher accumulation in liver tissues (~25% of administered dose) .
Methodological Guidance for Data Interpretation
Q. What criteria should be used to validate aminoquinol’s mechanism of action in kinase inhibition?
- Steps :
Confirm target engagement via Western blotting (e.g., reduced phosphorylated RB1 for CDK4/6 inhibition).
Use structural analogs (e.g., palbociclib) as positive controls.
Perform molecular docking studies to predict binding affinity to kinase ATP pockets (e.g., AutoDock Vina) .
- Example : Aminoquinol’s binding to CDK4 (ΔG = -9.2 kcal/mol) was validated by reduced p-RB1 levels in tumor tissues .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for aminoquinol?
- Resolution Strategy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
